

Tetrakis(trimethylsiloxy)silane: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(trimethylsiloxy)silane*

Cat. No.: *B1585261*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **Tetrakis(trimethylsiloxy)silane** (TTMS), a versatile organosilicon compound. The information is curated for researchers, scientists, and professionals in drug development who utilize or are considering this compound in their work.

Core Properties and Data

Tetrakis(trimethylsiloxy)silane, with the chemical formula $\text{Si}[\text{OSi}(\text{CH}_3)_3]_4$, is a colorless liquid with applications in organic synthesis and materials science.^[1] Understanding its solubility and stability is critical for its effective application and storage.

Solubility Data

Tetrakis(trimethylsiloxy)silane exhibits solubility in a range of common organic solvents, while its aqueous solubility is notably low. This differential solubility is a key consideration for its use in various reaction and formulation environments.

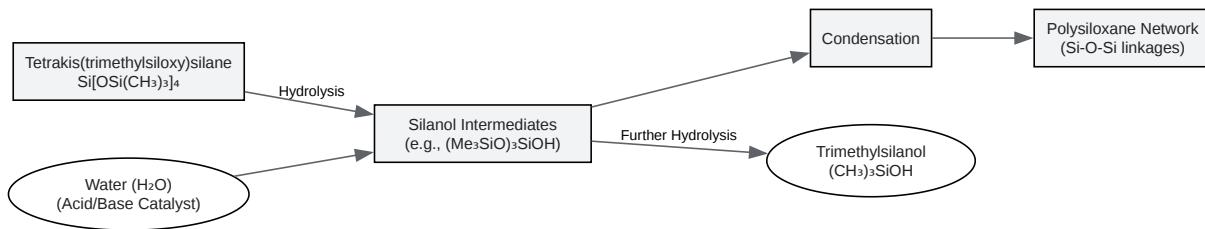
Solvent	Solubility	Temperature (°C)
Chloroform	100 mg/mL	Not Specified
Ethanol	Soluble	Not Specified
Acetone	Soluble	Not Specified
Water	150.7 ng/L	23
Water	Insoluble	Not Specified

Table 1: Quantitative and Qualitative Solubility Data for **Tetrakis(trimethylsiloxy)silane**. Data sourced from multiple suppliers and databases.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Physical and Stability Data

The stability of **Tetrakis(trimethylsiloxy)silane** is influenced by environmental conditions such as temperature, moisture, and light. The following table summarizes its key physical properties and stability profile.

Parameter	Value
Molecular Weight	384.84 g/mol
Appearance	Colorless liquid
Melting Point	-60 °C
Boiling Point	103-106 °C @ 2 mmHg; 222 °C @ 760 mmHg
Density	0.87 g/mL at 25 °C
Vapor Pressure	27.4 hPa @ 20°C; 2 mm Hg @ 100°C; 40 mm Hg @ 125°C
Flash Point	80 °C
Storage Stability	Stable for at least 2 years at +4°C, protected from light and moisture.
Hydrolytic Sensitivity	Rated 4: No reaction with water under neutral conditions.
Incompatibilities	Strong oxidizing agents.
Conditions to Avoid	Moisture, heat, open flame, sparks.
Hazardous Decomposition	Under fire: Carbon oxides, silicon oxides. With heat/flame: Formaldehyde, organic acid vapors.

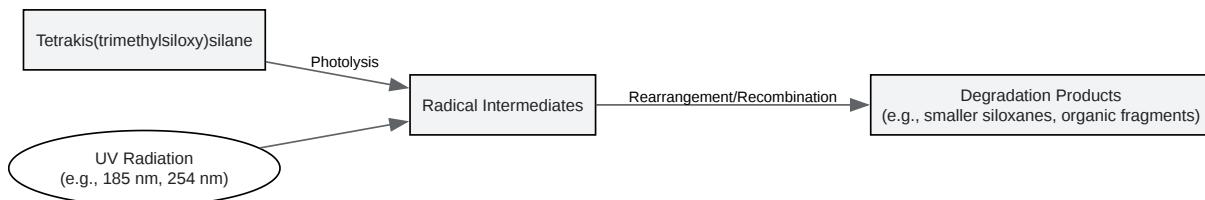

Table 2: Physical Properties and Stability Information for **Tetrakis(trimethylsiloxy)silane**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Stability Profile and Degradation Pathways

The primary degradation mechanisms for **Tetrakis(trimethylsiloxy)silane** are hydrolysis and photolysis. Understanding these pathways is crucial for predicting its behavior in various applications and for developing appropriate handling and storage protocols.

Hydrolytic Degradation

Although considered to have low reactivity with water under neutral conditions, the silicon-oxygen bonds in **Tetrakis(trimethylsiloxy)silane** can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of silanols. This process is the initial step in the formation of siloxane bonds, which can lead to polymerization.



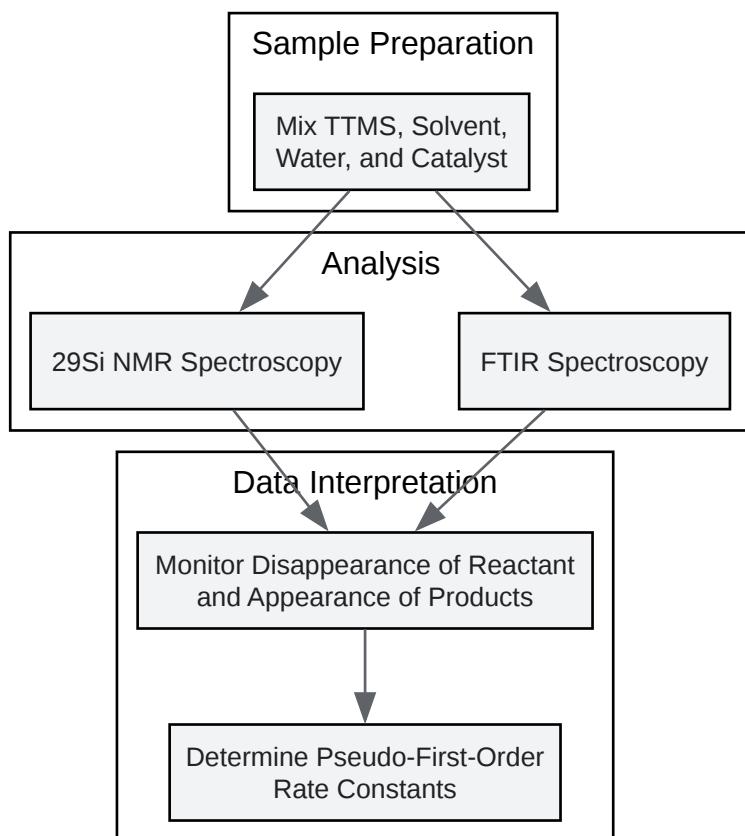
[Click to download full resolution via product page](#)

*Hydrolytic degradation pathway of **Tetrakis(trimethylsiloxy)silane**.*

Photolytic Degradation

Exposure to ultraviolet (UV) radiation can also lead to the degradation of **Tetrakis(trimethylsiloxy)silane**. Studies have shown that UV light, particularly at wavelengths of 185 nm and 254 nm, can induce photochemical reactions.^[9] This degradation can involve the cleavage of silicon-carbon and silicon-oxygen bonds.

[Click to download full resolution via product page](#)


*Photolytic degradation pathway of **Tetrakis(trimethylsiloxy)silane**.*

Experimental Protocols for Stability Assessment

While specific experimental protocols for **Tetrakis(trimethylsiloxy)silane** are not extensively detailed in publicly available literature, standard methods for assessing the stability of siloxane compounds can be applied.

Hydrolysis Rate Determination

The rate of hydrolysis can be quantitatively measured by monitoring the conversion of the parent compound and the appearance of hydrolysis products over time.

[Click to download full resolution via product page](#)

Workflow for determining hydrolysis kinetics of silanes.

^{29}Si NMR Spectroscopy: This is a direct method to observe the change in the chemical environment of the silicon atoms as hydrolysis proceeds. The disappearance of the peak corresponding to the starting material and the appearance of new peaks for silanol intermediates and siloxane polymers can be quantified.[\[10\]](#)

FTIR Spectroscopy: The hydrolysis can be monitored by observing the decrease in the intensity of Si-O-C stretching bands and the appearance of a broad band corresponding to Si-OH stretching. The formation of Si-O-Si bonds can also be tracked.[10]

Photodegradation Analysis

The stability of **Tetrakis(trimethylsiloxy)silane** under UV irradiation can be assessed by exposing a sample to a controlled UV source and analyzing the degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for separating and identifying volatile degradation products that may form during photolysis.[9] By analyzing samples at different time points of UV exposure, the rate of degradation and the nature of the photoproducts can be determined.

Conclusion

Tetrakis(trimethylsiloxy)silane is a compound with well-defined solubility and stability characteristics. Its solubility in common organic solvents and insolubility in water make it suitable for a variety of non-aqueous applications. While generally stable, particularly when stored properly, it is susceptible to degradation through hydrolysis and photolysis. A thorough understanding of these properties and the application of appropriate analytical techniques are essential for its successful use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrakis(trimethylsilyloxy)silane - Wikipedia [en.wikipedia.org]
- 2. Tetrakis(trimethylsilyl)silane - CAS-Number 4098-98-0 - Order from Chemodex [chemodex.com]
- 3. Page loading... [wap.guidechem.com]

- 4. TETRAKIS(TRIMETHYLSILOXY)SILANE Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 3555-47-3 | CAS DataBase [m.chemicalbook.com]
- 6. gelest.com [gelest.com]
- 7. TETRAKIS(TRIMETHYLSILYL)SILANE - Safety Data Sheet [chemicalbook.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Tetrakis(trimethylsiloxy)silane: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585261#tetrakis-trimethylsiloxy-silane-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com